![molecular formula C23H29N5O4 B2426211 1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 946283-63-2](/img/structure/B2426211.png)
1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.516. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-4-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticonvulsant Applications
A variety of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, encompassing the core structure of interest, have been synthesized and evaluated for their pharmacological activities. Among these derivatives, compounds with specific arylpiperazine moieties have demonstrated notable antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties. The presence of a methoxy- or chloro-substituent in the ortho position of the phenyl ring has been critical for these effects (Malawska et al., 2002).
Dopaminergic Activity and Potential Antipsychotic Applications
Incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages into 1,4-disubstituted aromatic piperazines, a structure related to the compound , yielded high-affinity dopamine receptor partial agonists. These compounds have demonstrated a bias towards G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics with antipsychotic activity (Möller et al., 2017).
Structural and Electronic Analysis for Anticonvulsant Drug Design
The crystal structures of certain anticonvulsant compounds, which share a core structural similarity with the compound of interest, reveal insights into their interaction mechanisms. These studies indicate a marked delocalization of the nitrogen lone pair in the piperidine moiety towards the middle heterocycle, suggesting a critical orientation for binding and activity (Georges et al., 1989).
Antimicrobial Activities of Novel Derivatives
Synthesis and evaluation of new 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have shown good to moderate antimicrobial activities against various test microorganisms. This indicates the potential for designing antimicrobial agents based on the core structure of the compound (Bektaş et al., 2010).
Design and Evaluation for Antiinflammatory Activity
The synthesis and evaluation of Ibuprofen analogs, including compounds with a pyrrolidin-2-one structure, have revealed potent antiinflammatory activity in certain derivatives. These findings underscore the therapeutic potential of modifying the core structure for enhanced biological activity (Rajasekaran et al., 1999).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-3-14-32-21-9-8-20(24-25-21)26-10-12-27(13-11-26)23(30)17-15-22(29)28(16-17)18-4-6-19(31-2)7-5-18/h4-9,17H,3,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMYSYMGHJZBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.